molecular formula C13H16N2O3S B262037 2-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B262037
M. Wt: 280.34 g/mol
InChI Key: BGHFJJIGNOAGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as EBA, and it has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of EBA is not fully understood. However, it has been suggested that EBA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. EBA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of prostaglandins, which play a significant role in the inflammatory response.
Biochemical and Physiological Effects:
EBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that EBA inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. EBA has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. In addition, EBA has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of EBA is its potential use in the development of new drugs for the treatment of various diseases. EBA has shown promising results in various preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of EBA is its low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on EBA. One of the significant areas of research is the development of new drugs based on EBA for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of EBA in clinical trials. Another area of research is the elucidation of the exact mechanism of action of EBA, which may provide insights into its potential applications in various fields. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of EBA, which are essential for the development of new drugs.

Synthesis Methods

The synthesis of EBA involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The reaction results in the formation of 2-ethoxy-N-(2-hydroxyethyl)benzothiazole-6-sulfonamide, which is then treated with acetic anhydride to obtain EBA. The overall reaction scheme is shown below:

Scientific Research Applications

EBA has shown promising results in various scientific research applications. One of the significant applications of EBA is in medicinal chemistry. EBA has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders. EBA has also been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

2-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H16N2O3S/c1-3-17-8-12(16)15-13-14-10-6-5-9(18-4-2)7-11(10)19-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16)

InChI Key

BGHFJJIGNOAGCY-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC

Canonical SMILES

CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC

Origin of Product

United States

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